molecular formula C20H18BrN5O5 B15349880 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-(3-methoxypropyl)naphthalen-1-amine CAS No. 70660-55-8

4-((2-Bromo-4,6-dinitrophenyl)azo)-N-(3-methoxypropyl)naphthalen-1-amine

Cat. No.: B15349880
CAS No.: 70660-55-8
M. Wt: 488.3 g/mol
InChI Key: MMJKUMWJCYGICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

70660-55-8

Molecular Formula

C20H18BrN5O5

Molecular Weight

488.3 g/mol

IUPAC Name

4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-(3-methoxypropyl)naphthalen-1-amine

InChI

InChI=1S/C20H18BrN5O5/c1-31-10-4-9-22-17-7-8-18(15-6-3-2-5-14(15)17)23-24-20-16(21)11-13(25(27)28)12-19(20)26(29)30/h2-3,5-8,11-12,22H,4,9-10H2,1H3

InChI Key

MMJKUMWJCYGICY-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-(3-methoxypropyl)naphthalen-1-amine
  • CAS Registry Number: Not explicitly listed in the evidence, but structurally related compounds (e.g., chloro analog) are registered under CAS 77390-62-6 .
  • Molecular Formula : Presumed as C₂₀H₁₈BrN₅O₅ (based on its chloro analog, where Br replaces Cl) .
  • Molecular Weight : Estimated ~487.3 g/mol (calculated by substituting Cl with Br in the chloro analog's molecular weight of 443.84 g/mol) .

Structural Features :

  • Azo linkage (–N=N–) connecting a bromo-substituted dinitrophenyl group to a naphthalene ring.
  • N-substituted 3-methoxypropyl group on the naphthalen-1-amine moiety .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound belongs to the aromatic azo dye family. Key analogs include:

a) 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine (CAS 77390-62-6)

  • Molecular Formula : C₂₀H₁₈ClN₅O₅
  • Molecular Weight : 443.84 g/mol .
  • Substituent : Chlorine at the 2-position of the phenyl ring vs. bromine in the target compound.
  • Applications : Used as a fine chemical intermediate for synthesizing pesticides, surfactants, and antifungal agents .
  • Safety Data : Classified under GHS regulations with storage requirements for cool, dry, and ventilated environments .

b) 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine (CAS 85136-51-2)

  • Molecular Formula : C₂₂H₁₆BrN₅O₄
  • Molecular Weight : 526.3 g/mol .
  • Substituent : Phenyl group instead of 3-methoxypropyl on the naphthalenamine moiety.
  • Properties : Higher hydrophobicity (cLogP = 7.834) and lower solubility (cLogS = -9.045) compared to the methoxypropyl-substituted analog .

Comparative Analysis Table

Property Target Compound (Br) Chloro Analog (Cl, CAS 77390-62-6) Phenyl-Substituted Analog (CAS 85136-51-2)
Molecular Weight ~487.3 g/mol 443.84 g/mol 526.3 g/mol
Substituent (X) Br Cl Br
N-Substituent 3-Methoxypropyl 3-Methoxypropyl Phenyl
Applications Dye intermediates, R&D Pesticides, antifungals Not specified (likely dyes)
Safety/Storage Not available Store in cool, dry conditions No data
Commercial Availability Limited (few suppliers) Widely supplied (China-based) Rare (specialty suppliers)

Key Research Findings

Substituent Effects: Bromine vs. Methoxypropyl vs. Phenyl: The 3-methoxypropyl group enhances solubility in polar solvents compared to the phenyl-substituted analog, making it more suitable for liquid formulations .

Antimicrobial Potential: Naphthalene derivatives with azo linkages exhibit antimicrobial activity against pathogens, as seen in structurally related compounds .

Regulatory Status :

  • The chloro analog is listed in the EC Inventory and complies with REACH regulations, while the bromo variant lacks explicit regulatory data .

Q & A

Q. What are the critical steps and considerations for synthesizing 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-(3-methoxypropyl)naphthalen-1-amine?

  • Methodological Answer : Synthesis involves sequential functionalization:

Bromination and nitration : Introduce bromine and nitro groups to the phenyl ring under controlled conditions (e.g., using HNO₃/H₂SO₄ for nitration and Br₂/Fe catalyst for bromination).

Azo coupling : React the bromo-dinitrophenyl diazonium salt with N-(3-methoxypropyl)naphthalen-1-amine under alkaline conditions (pH 8–10) at 0–5°C to form the azo bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

  • Key considerations :
  • Temperature control during diazonium salt formation to prevent decomposition.
  • Solvent choice (e.g., DMF or ethanol) to stabilize intermediates .

Q. How can researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near electron-withdrawing nitro groups) .
  • IR : Identify azo (N=N) stretches near 1400–1600 cm⁻¹ and nitro (NO₂) stretches at 1500–1350 cm⁻¹ .
  • X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings, which influence electronic conjugation .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₈H₁₅BrN₅O₅: 488.03) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :
  • Stability : The nitro and azo groups render the compound light-sensitive. Decomposition under UV light can form radical byproducts.
  • Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar). Use stabilizers like BHT (butylated hydroxytoluene) in solution to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve azo coupling efficiency?

  • Methodological Answer :
  • Catalysis : Use Cu(I) or Pd catalysts to enhance coupling yields (e.g., 10 mol% CuBr at 60°C in DMF) .
  • Solvent screening : Polar aprotic solvents (e.g., DMSO) improve diazonium salt stability but may increase side reactions. Compare yields in DMF vs. THF .
  • pH control : Maintain pH > 8 with NaHCO₃ to deprotonate the amine substrate, accelerating nucleophilic attack on the diazonium ion .
  • Table 1 : Optimization Results
SolventCatalystYield (%)Purity (%)
DMFCuBr7898
THFNone4585

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Probe dynamic effects (e.g., rotational barriers around the azo bond) causing peak broadening .
  • 2D NMR (COSY, NOESY) : Identify through-space couplings between methoxypropyl and naphthyl protons .
  • DFT calculations : Simulate NMR/IR spectra using software (Gaussian, ORCA) to match experimental data. Adjust for solvent polarity effects (e.g., PCM model) .

Q. What mechanistic insights explain the electronic effects of substituents on reactivity?

  • Methodological Answer :
  • Electron-withdrawing groups (NO₂, Br) : Reduce electron density on the phenyl ring, stabilizing the diazonium intermediate and directing electrophilic substitution .
  • Methoxypropyl group : Enhances solubility in polar solvents and sterically shields the naphthyl amine during coupling .
  • Cyclic voltammetry : Measure redox potentials to quantify electron-withdrawing strength (e.g., nitro groups lower LUMO energy by ~1.2 eV) .

Q. How can computational models predict this compound’s applications in material science?

  • Methodological Answer :
  • DFT/TD-DFT : Calculate HOMO-LUMO gaps to assess optoelectronic potential (e.g., as a dye or semiconductor) .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA intercalation via planar aromatic system) .
  • Table 2 : Computed Electronic Properties
PropertyValue (eV)
HOMO-6.8
LUMO-3.5
Band Gap3.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.